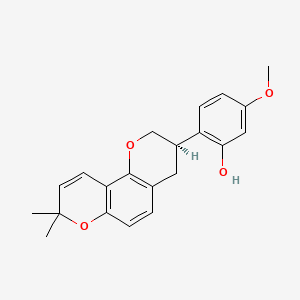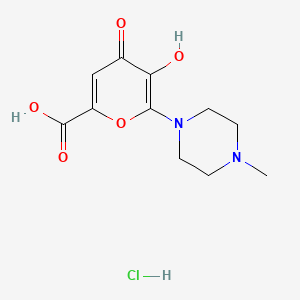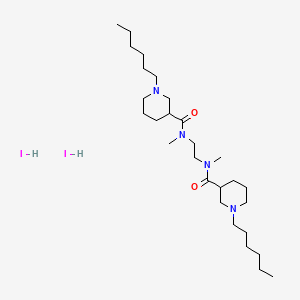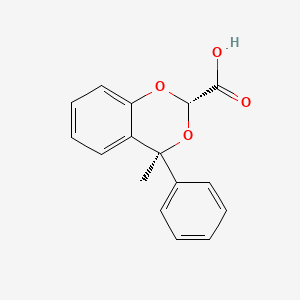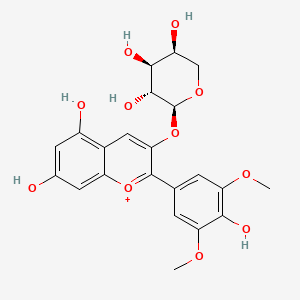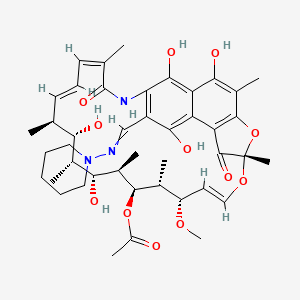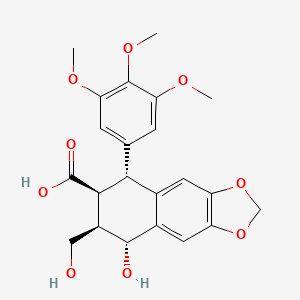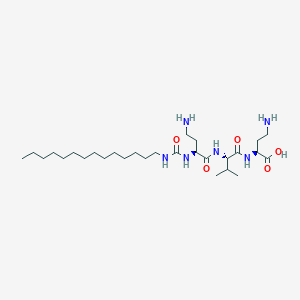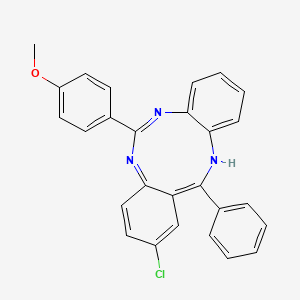
2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a triazonine ring, which is a nine-membered ring containing three nitrogen atoms. The presence of chloro, methoxyphenyl, and phenyl groups further adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves multi-step organic reactions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a solvent system of chloroform and methanol .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent systems, would be optimized to ensure maximum yield and purity.
化学反应分析
Types of Reactions
2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in the replacement of the chloro group with another functional group.
科学研究应用
2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-Chloro-6-(4-bromophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- 2-Chloro-6-(4-methylphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
Uniqueness
2-Chloro-6-(4-methoxyphenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in certain applications .
属性
CAS 编号 |
103686-98-2 |
|---|---|
分子式 |
C27H20ClN3O |
分子量 |
437.9 g/mol |
IUPAC 名称 |
2-chloro-6-(4-methoxyphenyl)-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C27H20ClN3O/c1-32-21-14-11-19(12-15-21)27-30-23-16-13-20(28)17-22(23)26(18-7-3-2-4-8-18)29-24-9-5-6-10-25(24)31-27/h2-17,29H,1H3 |
InChI 键 |
MWTKCYPHDVYZDA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=C4C=C(C=CC4=N2)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




